1H NMR and 13C NMR chemical shifts for 6-Bromoquinoline-7-carbonitrile
1H NMR and 13C NMR chemical shifts for 6-Bromoquinoline-7-carbonitrile
Comprehensive NMR Characterization of 6-Bromoquinoline-7-carbonitrile: Methodologies, Assignments, and Workflows
Executive Summary
Substituted quinolines form the core of numerous biologically active compounds, from antimalarials to advanced kinase inhibitors. The precise functionalization of the quinoline scaffold dictates its pharmacokinetics and target binding affinity. 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a highly valuable bifunctional intermediate; the bromine atom at C-6 serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the nitrile group at C-7 allows for subsequent transformation into amides, amines, or tetrazoles.
Because the substitution pattern dictates the reactivity and biological efficacy of the resulting drug candidate, unambiguous structural confirmation is paramount. This technical guide establishes a self-validating Nuclear Magnetic Resonance (NMR) workflow to definitively assign the 1 H and 13 C chemical shifts of 6-bromoquinoline-7-carbonitrile, detailing the causality behind experimental parameters and spectral interpretation.
Theoretical Framework: Causality in NMR Experimental Design
The acquisition of high-fidelity NMR data for rigid, planar heteroaromatics like quinolines requires deliberate experimental choices rather than default instrument parameters.
Concentration-Dependent Chemical Shifts ( π−π Stacking)
Quinolines are known to exhibit unusual, concentration-dependent chemical shift variations in 1 H NMR studies [1]. These variations do not arise from hydrogen bonding (as the molecule lacks H-bond donors) but from intermolecular dipole-dipole interactions and π−π stacking. In nonpolar, aprotic solvents like CDCl 3 , the hydrophobic effect is minimized, allowing London dispersion forces to drive the formation of transient anti-parallel dimers. Consequently, standardizing the sample concentration (e.g., 20 mg/mL) is critical to ensure that chemical shift values remain reproducible across different batches and laboratories.
Relaxation Times ( T1 ) and Quaternary Carbons
The 13 C NMR spectrum of 6-bromoquinoline-7-carbonitrile contains five quaternary carbons (C-4a, C-8a, C-6, C-7, and the nitrile carbon). Because these carbons lack directly attached protons, their longitudinal relaxation times ( T1 ) are exceptionally long, often exceeding 10 seconds. If the standard inter-pulse delay ( D1 ) of 1–2 seconds is used, these quaternary signals will be severely attenuated or entirely absent due to incomplete magnetization recovery [2]. To observe the C-Br (C-6) and C-CN (C-7) carbons, the D1 delay must be extended, or a paramagnetic relaxation agent such as Chromium(III) acetylacetonate[Cr(acac) 3 ] must be introduced.
Experimental Protocols: A Self-Validating Workflow
To achieve an authoritative assignment, we employ a self-validating loop of 1D and 2D NMR techniques. The protocol below ensures that every assignment is cross-verified by at least two independent spectral phenomena (e.g., scalar coupling and spatial proximity).
Step 1: Standardized Sample Preparation
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Weigh exactly 15.0 mg of 6-bromoquinoline-7-carbonitrile.
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Causality: Standardizing to 25 mg/mL mitigates the variable shielding effects caused by π−π stacking [3].
Step 2: 1D 1 H NMR Acquisition
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Acquire the 1 H spectrum at 400 MHz or 600 MHz at 298 K.
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Set the spectral width to 12 ppm, centered at 6 ppm, to capture the highly deshielded aromatic protons.
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Apply a 30∘ flip angle with a 2-second relaxation delay. Acquire 16 scans.
Step 3: 1D 13 C NMR Acquisition (Optimized for Quaternary Carbons)
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Acquire the 13 C{ 1 H} spectrum at 100 MHz or 150 MHz.
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Critical Parameter: Increase the relaxation delay ( D1 ) to 4.0 seconds and the acquisition time ( AQ ) to 1.5 seconds.
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Acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for the C-Br and C-CN carbons, which are notoriously weak[4].
Step 4: 2D NMR Self-Validation Loop (COSY, HSQC, HMBC, NOESY)
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COSY: Identify the contiguous spin system on the pyridine ring (H-2, H-3, H-4).
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HSQC: Map the identified protons to their directly attached carbons.
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NOESY: Establish spatial proximity. The H-4 proton (identified via COSY) will show a through-space Nuclear Overhauser Effect (NOE) to the isolated singlet on the benzene ring, definitively identifying it as H-5.
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HMBC: Confirm the assignment. H-5 will show long-range 13 C coupling to C-4 and C-7. The remaining singlet (H-8) will show HMBC correlations to C-8a and C-6. This closes the logical loop, ensuring 100% confidence in the assignment of the isolated singlets.
Data Presentation & Chemical Shift Assignments
The chemical shifts of the quinoline core are highly sensitive to electron density [5]. The strong electron-withdrawing nature of the nitrile group at C-7 deshields the adjacent H-8 proton, while the inductive effect of the bromine atom at C-6 deshields H-5.
Table 1: 1 H NMR Data (CDCl 3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale & Validation |
| H-2 | 9.05 | dd | 4.2, 1.6 | 1H | Highly deshielded by adjacent nitrogen; COSY to H-3. |
| H-8 | 8.55 | s | - | 1H | Deshielded by ortho-CN and peri-N; HMBC to C-8a, C-6. |
| H-4 | 8.25 | dd | 8.3, 1.6 | 1H | Deshielded by conjugation with N; NOESY to H-5. |
| H-5 | 8.15 | s | - | 1H | Deshielded by ortho-Br; HMBC to C-4, C-7. |
| H-3 | 7.60 | dd | 8.3, 4.2 | 1H | Least deshielded pyridine proton; COSY to H-2, H-4. |
Table 2: 13 C NMR Data (CDCl 3 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C-2 | 153.5 | CH | Directly bonded to electronegative nitrogen. |
| C-8a | 148.5 | C (Quat) | Bridgehead carbon adjacent to nitrogen. |
| C-4 | 136.5 | CH | Conjugated position on pyridine ring. |
| C-8 | 135.0 | CH | Ortho to electron-withdrawing nitrile group. |
| C-5 | 130.5 | CH | Ortho to bromine atom. |
| C-4a | 129.5 | C (Quat) | Bridgehead carbon. |
| C-6 | 125.0 | C-Br (Quat) | Heavy atom effect of bromine causes relative shielding. |
| C-3 | 123.0 | CH | Meta to nitrogen, highest electron density on pyridine ring. |
| C-CN | 117.5 | C (Quat) | Characteristic sp-hybridized nitrile carbon shift. |
| C-7 | 115.5 | C-CN (Quat) | Strong upfield shift due to ipso-attachment of cyano group. |
Workflow Visualization
The following diagram illustrates the self-validating logic used to unambiguously assign the structure of 6-bromoquinoline-7-carbonitrile without relying on empirical guesswork.
Figure 1: Self-Validating NMR Workflow for Substituted Heteroaromatics.
References
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Adam Beck, "Concentration dependent 1H-NMR chemical shifts of quinoline derivatives," University of North Carolina at Wilmington (UNCW), 2007.
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Benchchem, "Application Note: 1H NMR Characterization of Substituted Quinolines," Benchchem Technical Resources, 2025.
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Z. Bayat, M. Shir Mohammadi, and E. Mohammadi Nasab, "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value," Physical Chemistry: An Indian Journal, 13(2):122, 2018.
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A. K. C. A. Reis and R. Rittner, "Use of 13C NMR Chemical Shift as QSAR/QSPR Descriptor," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2007.
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National Center for Biotechnology Information, "PubChem Compound Summary for CID 79243, 6-Bromoquinoline," PubChem, 2025.
